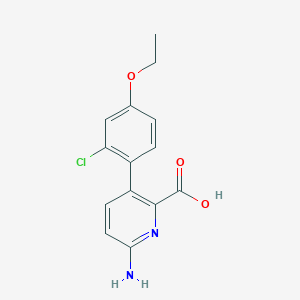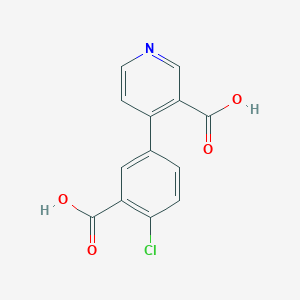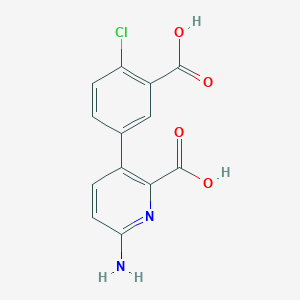
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine (5-H2TFP) is an organic compound with a unique set of properties that make it an attractive target for a variety of scientific and industrial applications. 5-H2TFP has a wide range of uses, including as a synthetic intermediate, a catalyst, and a reagent for organic synthesis. In addition, 5-H2TFP has been used to study the mechanism of action of various drugs, as well as in biochemical and physiological studies.
Applications De Recherche Scientifique
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for the synthesis of other compounds, and as a starting material for the synthesis of pharmaceuticals. In addition, 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been used in studies of the mechanism of action of various drugs, as well as in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% is not fully understood. However, it is known that 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2, 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). In addition, 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been shown to reduce inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has a number of advantages for use in lab experiments. It is a relatively stable compound, and it is available in 95% purity. In addition, 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% is relatively inexpensive and easy to obtain. However, there are some limitations to its use in lab experiments. 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% is not water-soluble and must be dissolved in organic solvents, such as methanol or ethanol, for use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research on 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95%. One potential area of research is to explore the potential therapeutic applications of 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95%, such as its use as an anti-inflammatory agent. In addition, further research could be conducted on the biochemical and physiological effects of 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95%, as well as its potential use as a reagent in organic synthesis. Finally, further research could be conducted to explore the potential use of 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% as a catalyst in the synthesis of other compounds.
Méthodes De Synthèse
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% can be synthesized in a number of ways, including by the reaction of 2-chloro-3-trifluoromethoxyphenylpyridine with sodium hydroxide in methanol, or by the reaction of 2-chloro-3-trifluoromethoxyphenylpyridine with potassium hydroxide in ethanol. In both cases, the reaction is carried out in the presence of a catalytic amount of trifluoromethanesulfonic acid. The reaction yields 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% in 95% purity.
Propriétés
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)11-5-4-9(17)7-16-11/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWZTPNFWCVHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692743 |
Source


|
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
CAS RN |
1261624-55-8 |
Source


|
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Amino-3-[3-(cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415548.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)



